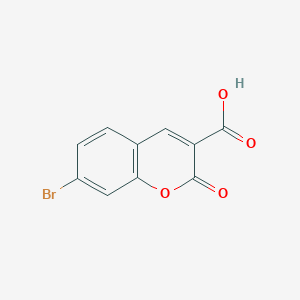

7-Bromo-2-oxo-2H-chromene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

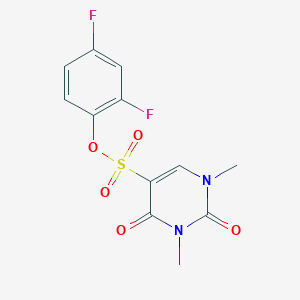

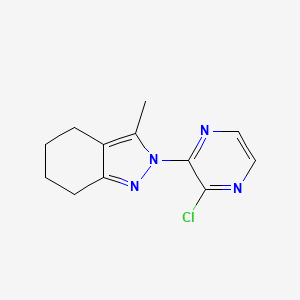

“7-Bromo-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the CAS number 1438410-03-7 . It is a solid substance and its molecular formula is C10H5BrO4 . The compound has a molecular weight of 269.05 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5BrO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 269.05 . Its boiling point is predicted to be 470.0±45.0 °C and its density is predicted to be 1.583±0.06 g/cm3 .Scientific Research Applications

Fluorescence Properties

7-Bromo-2-oxo-2H-chromene-3-carboxylic acid and its derivatives show promising fluorescence properties. Shi, Liang, and Zhang (2017) synthesized various benzo[c]coumarin carboxylic acids, including derivatives of 2H-chromene, which exhibited excellent fluorescence in ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds (Shi, Liang, & Zhang, 2017).

Antibacterial and Antifungal Agents

A study by Mahesh et al. (2022) involved the synthesis of oxadiazole derivatives containing 2H-chromen-2-one moiety, using this compound as a precursor. These derivatives were found to have potential as antibacterial and antifungal agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

G Protein-Coupled Receptor Studies

The compound has been used in studies related to G protein-coupled receptors (GPR35). Thimm et al. (2013) synthesized a derivative, which was a potent and selective GPR35 agonist, useful for studying this orphan receptor (Thimm, Funke, Meyer, & Müller, 2013). Similarly, Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists for GPR35, highlighting their role in selective activation and potential as pharmacological tools (Funke, Thimm, Schiedel, & Müller, 2013).

Synthesis of Heterocycles

Arsenyan, Vasiļjeva, and Belyakov (2011) developed a method for synthesizing selenophene-containing polycyclic heterocycles, demonstrating the versatility of 2H-chromene derivatives in creating complex molecular structures (Arsenyan, Vasiļjeva, & Belyakov, 2011).

Development of Pharmacological Agents

Čačić et al. (2009) explored the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, indicating the potential of these compounds in developing new pharmacological agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Antioxidant Activities

Kwak et al. (2006) synthesized a series of 7-hydroxy-4-oxo-4H-chromene and 7-hydroxychroman-2-carboxylic acid N-alkyl amides, evaluating their antioxidant activities, thereby highlighting another potential application in medical research (Kwak, Kang, Jung, Kim, Cho, & Lee, 2006).

Safety and Hazards

The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

Mechanism of Action

Target of Action

7-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin . Coumarins are known to interact with a variety of targets, including enzymes like pancreatic lipase . .

Mode of Action

Coumarin derivatives have been shown to interact with their targets through various mechanisms, such as competitive inhibition . The bromine atom in the this compound could potentially enhance its binding affinity to its targets.

Biochemical Pathways

Coumarin derivatives have been shown to affect various pathways, including those involved in lipid metabolism

Result of Action

Coumarin derivatives have been shown to exhibit various biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors

Properties

IUPAC Name |

7-bromo-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQDKSRVNCYJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=O)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)

![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)

![2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2849483.png)

![[3-(Dimethylamino)phenyl]-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2849484.png)

![(R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2849488.png)

![4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2849492.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2849493.png)